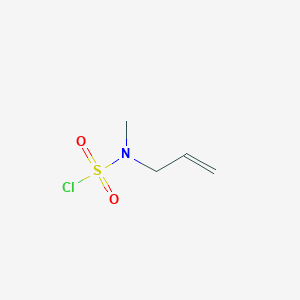

Allylmethylsulfamoylchloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula . It may also include its CAS number and other identifiers.

Synthesis Analysis

The synthesis of a compound involves understanding the chemical reactions used to produce it. This often involves retrosynthetic analysis, which is the process of transforming a target molecule into simpler precursor structures .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral data. These properties can often be predicted using computational chemistry .Wissenschaftliche Forschungsanwendungen

Antihypertrophic Effects in Cardiac Hypertrophy

Allylmethylsulfide (AMS), a sulfur compound derived from garlic, has demonstrated potential antihypertrophic effects in models of cardiac hypertrophy. Chronic administration of AMS in rats did not present significant differences in various health parameters but showed promise in reducing cardiac hypertrophy induced by isoproterenol. This effect is attributed to the reduction in oxidative stress, apoptosis, and stabilization of the extracellular matrix components, indicating AMS's potential application in heart disease treatment strategies (Mohammed et al., 2020).

Radioprotection Mechanisms

AMS has also been identified to possess radioprotective effects in models exposed to X-ray irradiation. It was found to decrease lipid peroxidation and suppress the activation of nuclear factor-kappaB (NF-kappaB) and its dependent genes through inhibition of various signaling pathways. These findings highlight AMS's potential as a radioprotective agent by regulating the NF-kappaB signaling pathway, which can be induced via X-ray irradiation (Lee et al., 2009).

Cancer Treatment and Prevention

Organosulfur compounds from garlic and onions, including allyl derivatives, have been studied for their inhibitory effects on cancer. For instance, diallyl disulfide (DADS), a compound related to AMS, induces apoptosis in human colon tumor cells. This effect is due to the specific oxidative modification of cysteine residues in β-tubulin, which disrupts microtubule network formation, demonstrating the potential of these compounds in cancer treatment strategies (Hosono et al., 2005).

Antimicrobial Applications

Microencapsulated allyl isothiocyanate (AIT), closely related to AMS, has been evaluated for its antimicrobial effectiveness against Escherichia coli O157:H7 in chopped beef. The study demonstrates AIT's potential as a food preservative, overcoming its volatility and pungency through microencapsulation, to effectively reduce or eliminate pathogenic bacteria in food products (Chacon et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-N-prop-2-enylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c1-3-4-6(2)9(5,7)8/h3H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEUFVMWZKIKSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)

![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2876931.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2876936.png)